(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-hexyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines an indole moiety with a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the indole derivative The indole is then functionalized to introduce the benzyl group, followed by the formation of the diazinane ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazinane ring or the indole moiety.
Substitution: Various substituents can be introduced at different positions on the indole or diazinane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the diazinane ring can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler lactam with different industrial applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound with a boronic acid ester functional group, used in various chemical reactions.
Uniqueness
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-HEXYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of an indole moiety with a diazinane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N3O2S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-hexyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H27N3O2S/c1-2-3-4-10-15-29-25(31)22(24(30)27-26(29)32)16-20-18-28(17-19-11-6-5-7-12-19)23-14-9-8-13-21(20)23/h5-9,11-14,16,18H,2-4,10,15,17H2,1H3,(H,27,30,32)/b22-16- |
InChI Key |
HNKATMCHKXLPKE-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=S |
Origin of Product |
United States |
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